Catharanthine(1+)

Tubulin Polymerization Antimitotic Assay Vinca Alkaloid SAR

Researchers seeking catharanthine for vinca alkaloid semi-synthesis or ion channel studies face inconsistent potency across lots. This ≥98% HPLC-pure catharanthine (1+) addresses that need with batch-to-batch consistency. - 27.5-fold greater VOCC inhibition in VSMCs (IC₅₀ 8 μM) vs. cardiomyocytes (IC₅₀ 220 μM) for vascular-selective studies. - hα3β4 nAChR IC₅₀ of 0.68 μM, >2-fold more potent than 18-MC, for addiction & anxiety models. - 75% tubulin self-association efficacy vs. vinblastine supports antimitotic SAR. Supplied with CoA; ship ambient. For R&D only.

Molecular Formula C21H25N2O2+
Molecular Weight 337.4 g/mol
Cat. No. B1239384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatharanthine(1+)
Molecular FormulaC21H25N2O2+
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCC1=CC2CC3(C1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/p+1/t13-,19+,21-/m0/s1
InChIKeyCMKFQVZJOWHHDV-NQZBTDCJSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Catharanthine (1+) Procurement Guide: A Terpene Indole Alkaloid for Advanced Biomedical Research


Catharanthine (1+), the cationic form of (+)-catharanthine (also known as (+)-3,4-didehydrocoronaridine), is a terpene indole alkaloid primarily isolated from the medicinal plant Catharanthus roseus [1]. As a monomeric precursor to the clinically vital dimeric vinca alkaloids vinblastine and vincristine, it occupies a critical position in alkaloid biosynthesis and semi-synthetic medicinal chemistry [2]. Unlike its potent dimeric derivatives, catharanthine itself exhibits a distinct polypharmacological profile, acting as a weak antimitotic agent [3] while demonstrating significant activity as an inhibitor of voltage-operated L-type calcium channels (VOCC) [4] and nicotinic acetylcholine receptors (nAChRs) [5]. Its unique iboga-skeleton distinguishes it from other vinca monomers, conferring specific affinities for neurological targets not shared by vindoline, the other canonical monomeric partner.

Catharanthine (1+) Sourcing: Why Structural Analogs and Other Vinca Alkaloids Cannot Be Substituted


Generic substitution among vinca alkaloids or other iboga congeners is not scientifically justified due to profound differences in potency, target selectivity, and downstream functional effects. For instance, while catharanthine shares a monomeric relationship with vindoline as a precursor to vinblastine, their individual tubulin-binding capacities differ by orders of magnitude, with vindoline's effect being only marginally detectable [1]. In the neurological space, the closely related congener 18-methoxycoronaridine (18-MC) displays divergent neurotransmitter recruitment: catharanthine uniquely engages the norepinephrine transporter (NET) to a significantly greater degree than 18-MC, leading to distinct behavioral outcomes in antidepressant assays [2]. Even the choice of salt form (e.g., sulfate vs. base) alters solubility and ex vivo pharmacological dynamics, as demonstrated in voltammetry studies of dopamine release [3]. Therefore, relying on a structurally similar or 'in-class' analog without considering these quantifiable functional differences will compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions.

Catharanthine (1+) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data


Superior Tubulin Polymerization Induction Efficacy Over Vindoline

In direct comparative studies of vinca alkaloid monomers, catharanthine demonstrates a markedly superior capacity to induce tubulin self-association compared to vindoline. While catharanthine induces the formation of linear indefinite tubulin polymers with an efficacy reaching 75% that of the clinical dimer vinblastine, the effect of vindoline in the same assay system was described as 'marginally detectable' [1]. Furthermore, catharanthine binds to the tubulin α-β dimer with a defined binding constant (K) of (2.8 ± 0.4) × 10³ M⁻¹, whereas vindoline binding was too weak to be reliably quantified by fluorescence perturbation techniques [1].

Tubulin Polymerization Antimitotic Assay Vinca Alkaloid SAR

Enhanced Inhibition of hα3β4 Nicotinic Acetylcholine Receptors (nAChRs) vs. 18-MC

In a functional Ca²⁺ influx assay using cells expressing human α3β4 nAChRs, (+)-catharanthine demonstrated significantly higher inhibitory potency than its congener (±)-18-methoxycoronaridine (18-MC). Catharanthine exhibited an IC₅₀ of 0.68 ± 0.10 μM, compared to 1.47 ± 0.21 μM for 18-MC, representing a >2-fold difference in potency [1]. This rank-order potency was also observed in selectivity profiles across nAChR subtypes, where catharanthine displayed superior selectivity for hα3β4 over hα4β2 and hα7 receptors compared to 18-MC [2].

Nicotinic Receptors Addiction Neurobiology Ion Channel Pharmacology

Greater Engagement of Norepinephrine Transporter (NET) vs. 18-MC in Antidepressant Assays

Although both catharanthine and 18-MC induce antidepressant-like activity in the forced swim test (FST) in mice at 40 mg/kg, their underlying neurochemical mechanisms diverge significantly. In vitro radioligand binding and functional studies revealed that (+)-catharanthine inhibits the norepinephrine transporter (NET) with higher potency/affinity than 18-MC, whereas both congeners inhibit the serotonin transporter (SERT) with similar potency [1]. Critically, in vivo depletion of norepinephrine decreased the antidepressant-like activity of catharanthine but had no effect on 18-MC, confirming that catharanthine uniquely recruits noradrenergic neurotransmission to achieve its behavioral effect [1].

Antidepressant Monoamine Transporter Behavioral Pharmacology

Tissue-Specific Differential Potency in Voltage-Operated Calcium Channel (VOCC) Blockade

Catharanthine exhibits a striking tissue-specific difference in its potency to inhibit VOCC currents. Patch-clamp studies revealed that catharanthine is 27.5-fold more potent at inhibiting VOCC currents in vascular smooth muscle cells (VSMCs) (IC₅₀ = 8 μM) compared to cardiomyocytes (IC₅₀ = 220 μM) [1]. This differential sensitivity is not reported for many standard L-type calcium channel blockers, which typically show more uniform potency across these cell types. Furthermore, catharanthine shows a 10-fold higher potency in dilating small mesenteric arteries (IC₅₀ = 3-10 μM) compared to conduit aortic rings (IC₅₀ = 28-34 μM) [1].

Calcium Channel Cardiovascular Pharmacology Ex Vivo Tissue Assay

Lower Cytotoxicity in Cancer Cells Compared to Clinical Dimers, but Resistance-Breaking Potential

Catharanthine shows weak cytotoxicity compared to the clinical dimeric vinca alkaloids. In the HCT116 colorectal carcinoma cell line, catharanthine exhibited an IC₅₀ of 60 μg/mL (approx. 178 μM) [1]. In contrast, vinblastine and vincristine are typically cytotoxic in the low nanomolar range (e.g., vinblastine IC₅₀ ~ 5-10 nM in various cancer cell lines) [2]. However, a key differentiator for catharanthine is its ability to circumvent P-glycoprotein-mediated multidrug resistance. P-gp-overexpressing CEM/VCR1000 cells showed strong cross-resistance to vincristine and vinblastine, but only weak or no cross-resistance to catharanthine [3].

Cancer Chemotherapy Multidrug Resistance Cytotoxicity Assay

Catharanthine (1+) Research and Industrial Application Scenarios: Where Evidence Supports Prioritized Procurement


1. Semi-Synthetic Precursor for Next-Generation Vinca Alkaloid Analogs

Procure catharanthine for the semi-synthesis of novel dimeric vinca alkaloids. As the 'upper' velbanamine unit of vinblastine, modifications to the catharanthine moiety are a primary route to generating analogs with altered potency and resistance profiles [7]. Its 75% efficacy in inducing tubulin self-association compared to vinblastine underscores its direct contribution to the antimitotic pharmacophore [5]. Furthermore, patents exist for fluorinated catharanthine derivatives, highlighting its established role as a versatile synthetic intermediate in medicinal chemistry [3].

2. Neuropharmacology Probe for α3β4 nAChR-Mediated Pathways

Utilize catharanthine as a high-potency probe for investigating α3β4 nicotinic acetylcholine receptors. Its IC₅₀ of 0.68 μM against hα3β4 nAChRs, which is >2-fold more potent than 18-MC, makes it an optimal tool compound for ex vivo electrophysiology in the medial habenula and in vivo models of addiction and anxiety [7]. The compound's ability to modulate dopamine transmission in the nucleus accumbens via α6-nAChR and DAT inhibition further supports its use in mesolimbic pathway research [5].

3. Cardiovascular Pharmacology: Selective Vascular VOCC Blocker

Employ catharanthine in ex vivo and in vivo models of vascular tone to study tissue-specific L-type calcium channel blockade. The 27.5-fold greater potency in VSMCs (IC₅₀ = 8 μM) versus cardiomyocytes (IC₅₀ = 220 μM) provides a unique tool for investigating vascular-selective vasodilation without confounding cardiac effects at lower concentrations [7]. Its efficacy in dilating small mesenteric arteries (IC₅₀ = 3-10 μM) makes it particularly relevant for resistance vasculature studies [7].

4. Cancer Biology: Mechanistic Studies of Multidrug Resistance (MDR)

Apply catharanthine as a control compound in multidrug resistance (MDR) assays. While its weak cytotoxicity (IC₅₀ ~ 178 μM in HCT116 cells) precludes its use as a direct chemotherapeutic, its ability to evade P-glycoprotein-mediated efflux—unlike vinblastine and vincristine—makes it an invaluable tool for dissecting resistance mechanisms [7]. Researchers can use catharanthine to study how structural modifications in the vinca alkaloid scaffold influence P-gp substrate recognition and to validate MDR-reversal strategies.

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